
p-methyl-N-salicyloyl Tryptamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-methyl-N-salicyloyl Tryptamine: is a neuroprotective agent and derivative of N-salicyloyl tryptamine. It is known for its ability to reduce LPS-induced nitric oxide production in C6 rat glioma cells and BV-2 mouse microglia . This compound has shown potential in reducing cortical and hippocampal amyloid-β plaque formation and neuronal pyroptosis, making it a promising candidate for the treatment of neurodegenerative diseases like Alzheimer’s .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-methyl-N-salicyloyl Tryptamine typically involves the conjugation of salicylic acid with tryptamine. One common method includes the selective N-methylation of substituted tryptamines using lithium aluminium hydride reduction of an intermediate carbamate . This method ensures the preservation of sensitive functional groups on the molecule.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediates and their subsequent conversion to the final product.
化学反応の分析
Types of Reactions: p-methyl-N-salicyloyl Tryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indole ring or the methyl group attached to the benzene ring.
Reduction: Reduction reactions can target the carbonyl group in the salicyloyl moiety.
Substitution: Substitution reactions can occur at the indole ring or the benzene ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or amines.
科学的研究の応用
Chemistry: p-methyl-N-salicyloyl Tryptamine is used as a model compound in the study of neuroprotective agents and their mechanisms of action .
Biology: In biological research, this compound is utilized to investigate its effects on neuroinflammation and neurodegenerative diseases. It has shown potential in reducing the production of proinflammatory mediators and increasing anti-inflammatory cytokines .
Medicine: The compound’s neuroprotective properties make it a candidate for the development of therapeutic agents for Alzheimer’s disease and other neurodegenerative disorders .
Industry: While its industrial applications are still under exploration, this compound’s potential as a neuroprotective agent could lead to its use in the development of pharmaceuticals.
作用機序
p-methyl-N-salicyloyl Tryptamine exerts its effects by reducing LPS-induced nitric oxide production and decreasing the production of proinflammatory mediators like TNF-α and prostaglandin E2 . It also increases the production of anti-inflammatory cytokines such as IL-10. The compound’s neuroprotective effects are mediated through the inhibition of neuroinflammation and the reduction of amyloid-β plaque formation .
類似化合物との比較
Similar Compounds:
N-salicyloyl Tryptamine: A precursor to p-methyl-N-salicyloyl Tryptamine, known for its neuroprotective properties.
Tryptamine Derivatives: Various tryptamine derivatives have been studied for their potential as multi-target directed ligands for neurodegenerative diseases.
Uniqueness: this compound stands out due to its enhanced neuroprotective effects and its ability to reduce neuroinflammation more effectively than its precursors and other similar compounds . Its unique combination of salicylic acid and tryptamine moieties contributes to its potent biological activity.
特性
分子式 |
C18H18N2O2 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC名 |
2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C18H18N2O2/c1-12-6-7-15(17(21)10-12)18(22)19-9-8-13-11-20-16-5-3-2-4-14(13)16/h2-7,10-11,20-21H,8-9H2,1H3,(H,19,22) |
InChIキー |
IIXQVHOWQHXBKW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



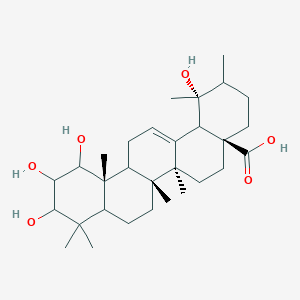
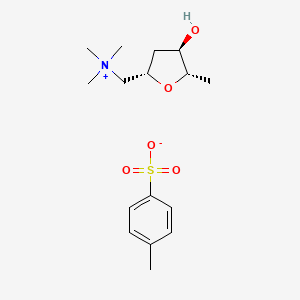
![[(Z)-non-2-enyl] 2-[4-(dimethylamino)butylsulfanylcarbonyl-(2-heptadecan-9-yloxy-2-oxoethyl)amino]acetate](/img/structure/B10855821.png)
![1-[2-[2-[Bis(2-hydroxytetradecyl)amino]ethoxy]ethyl-[2-[4-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol](/img/structure/B10855823.png)
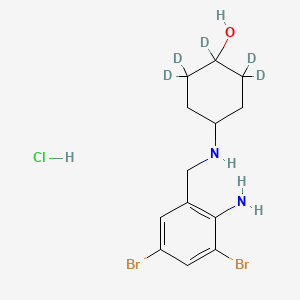
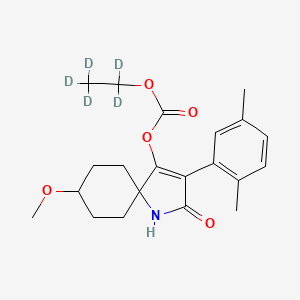
![2-Octyldecyl 6-[(4-decoxy-4-oxobutyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B10855836.png)
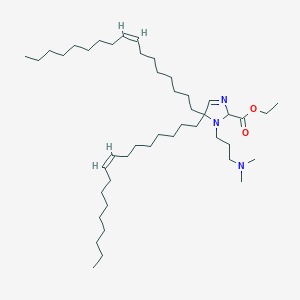
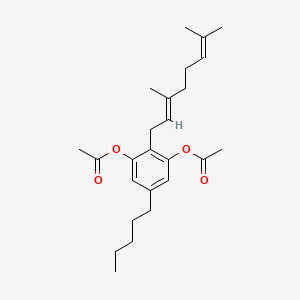
![1-(5,6-dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide](/img/structure/B10855861.png)
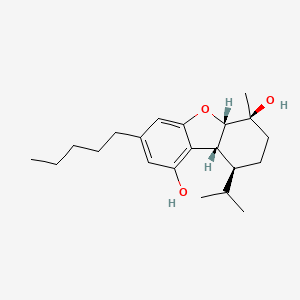
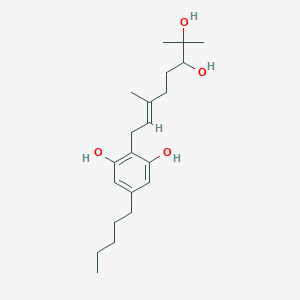
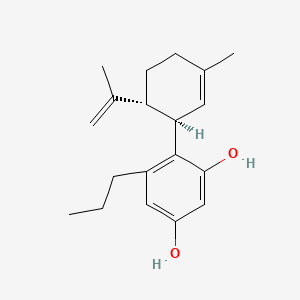
![[7-[4-(Dipropylamino)butyl]-13-(2-hexyloctanoyloxy)-7-hydroxytridecyl] 2-hexyloctanoate](/img/structure/B10855904.png)